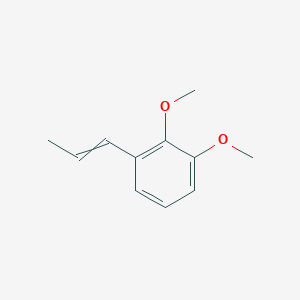
3-Propenylveratrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a heterocyclic organic compound that is often used in experimental and research settings . The compound is characterized by its two methoxy groups attached to a benzene ring, along with a propenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propenylveratrole typically involves the alkylation of veratrole (1,2-dimethoxybenzene) with propenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar alkylation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Propenylveratrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces the corresponding propyl derivative.
Substitution: Produces halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-Propenylveratrole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, although specific medical applications are still under research.
Wirkmechanismus
The mechanism of action of 3-Propenylveratrole involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and propenyl group allow it to participate in a range of chemical reactions, influencing its biological activity. Specific pathways and molecular targets are still under investigation, but its antioxidant properties suggest it may interact with reactive oxygen species and related pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eugenol: 4-Allyl-2-methoxyphenol, similar in structure but with a hydroxyl group instead of a second methoxy group.
Isoeugenol: 4-Propenyl-2-methoxyphenol, similar but with a different position of the propenyl group.
Methyleugenol: 4-Allyl-1,2-dimethoxybenzene, similar but with an allyl group instead of a propenyl group.
Uniqueness
3-Propenylveratrole is unique due to its specific arrangement of methoxy and propenyl groups, which confer distinct chemical and biological properties. Its structure allows for a variety of chemical modifications, making it a versatile compound in synthetic chemistry and research applications .
Eigenschaften
CAS-Nummer |
82895-28-1 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1,2-dimethoxy-3-prop-1-enylbenzene |
InChI |
InChI=1S/C11H14O2/c1-4-6-9-7-5-8-10(12-2)11(9)13-3/h4-8H,1-3H3 |
InChI-Schlüssel |
FVUIKLBBHVVLFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1=C(C(=CC=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




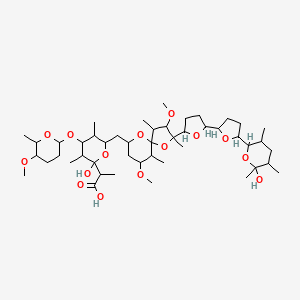


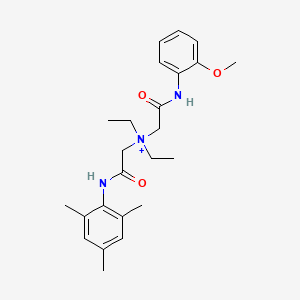
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-](/img/structure/B13783600.png)
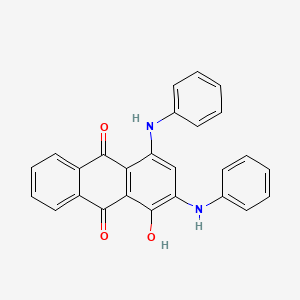

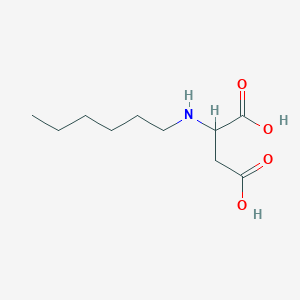

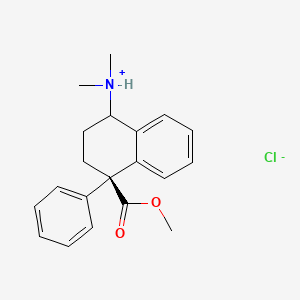
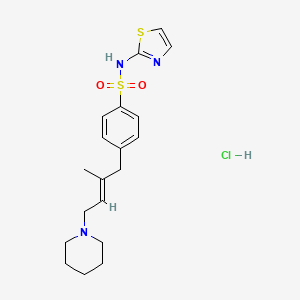
![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
